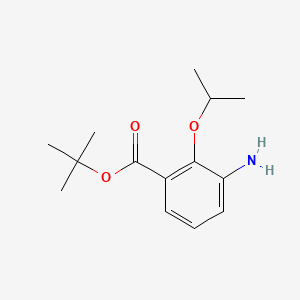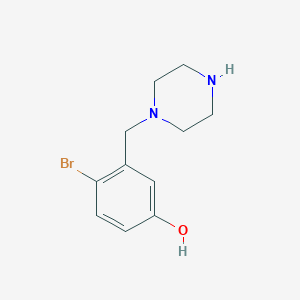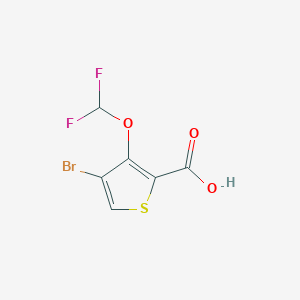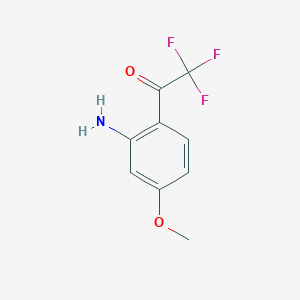
6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-5-Cyclopropylmethoxy-pyridin-2-carbonitril ist eine chemische Verbindung mit der Summenformel C10H9ClN2O. Es ist ein Derivat von Pyridin, das durch das Vorhandensein einer Chlor-Gruppe, einer Cyclopropylmethoxy-Gruppe und einer Carbonitril-Gruppe am Pyridinring gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-5-Cyclopropylmethoxy-pyridin-2-carbonitril beinhaltet typischerweise die Reaktion von 6-Chlorpyridin-2-carbonitril mit Cyclopropylmethanol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise von einer Base wie Kaliumcarbonat katalysiert und in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Die Reaktion verläuft durch nucleophile Substitution, wobei die Hydroxylgruppe von Cyclopropylmethanol das Chloratom am Pyridinring ersetzt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Reaktionsgemisch wird typischerweise einer Reinigungsschritten wie Umkristallisation oder Chromatographie unterzogen, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-5-Cyclopropylmethoxy-pyridin-2-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Die Verbindung kann zu den entsprechenden Pyridin-N-Oxiden oxidiert werden.
Reduktion: Die Carbonitril-Gruppe kann zu Aminen reduziert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid oder primäre Amine in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung.
Wichtigste gebildete Produkte
Nucleophile Substitution: Bildung von substituierten Pyridinen.
Oxidation: Bildung von Pyridin-N-Oxiden.
Reduktion: Bildung von primären Aminen.
Wissenschaftliche Forschungsanwendungen
6-Chlor-5-Cyclopropylmethoxy-pyridin-2-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf seine potenziellen pharmakologischen Eigenschaften untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-5-Cyclopropylmethoxy-pyridin-2-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken und an Proteine oder Enzyme binden und deren Aktivität modulieren. Das Vorhandensein der Chlor- und Carbonitril-Gruppen ermöglicht spezifische Wechselwirkungen mit biologischen Makromolekülen, die möglicherweise zur Hemmung oder Aktivierung bestimmter Signalwege führen.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the chloro and carbonitrile groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Pyridincarbonitril: Ein einfacheres Analogon mit einer Carbonitril-Gruppe am Pyridinring.
6-Chlorpyridin-2-carbonitril: Fehlt die Cyclopropylmethoxy-Gruppe, aber es sind die Chlor- und Carbonitril-Funktionalitäten vorhanden.
Einzigartigkeit
6-Chlor-5-Cyclopropylmethoxy-pyridin-2-carbonitril ist aufgrund des Vorhandenseins der Cyclopropylmethoxy-Gruppe einzigartig, die bestimmte sterische und elektronische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer chemischer Einheiten mit gewünschten Eigenschaften.
Eigenschaften
Molekularformel |
C10H9ClN2O |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2 |
InChI-Schlüssel |
VCXJSSVKFSFQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(N=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)




![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

